N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide
Brand Name: Vulcanchem
CAS No.: 361160-36-3
VCID: VC7135693
InChI: InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27)
SMILES: C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Molecular Formula: C24H18N2O2S
Molecular Weight: 398.48

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide

CAS No.: 361160-36-3

Cat. No.: VC7135693

Molecular Formula: C24H18N2O2S

Molecular Weight: 398.48

* For research use only. Not for human or veterinary use.

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide - 361160-36-3

Specification

CAS No. 361160-36-3
Molecular Formula C24H18N2O2S
Molecular Weight 398.48
IUPAC Name N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide
Standard InChI InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27)
Standard InChI Key VINQTTQSGNOVDO-UHFFFAOYSA-N
SMILES C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5

Introduction

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide is a synthetic compound belonging to the class of benzamide derivatives. This compound features a naphthothiazole core and a phenoxybenzamide moiety, making it structurally complex and of interest for chemical and pharmacological studies. Compounds with similar scaffolds have demonstrated diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Pathway

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide typically involves multistep organic reactions:

  • Formation of the Thiazole Core: The naphthalene-thiazole scaffold is synthesized via cyclization reactions involving appropriate sulfur and nitrogen precursors.

  • Attachment of the Phenoxybenzamide Moiety: A coupling reaction between the thiazole derivative and phenoxybenzoyl chloride or an equivalent reagent is performed under basic conditions.

  • Purification: The final product is purified using recrystallization or chromatographic techniques.

This synthetic route ensures high yield and purity of the compound for subsequent studies.

Antimicrobial Potential

Compounds with thiazole and benzamide scaffolds have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound are unavailable, related derivatives suggest potential efficacy in combating resistant pathogens .

Anticancer Activity

Benzamide derivatives are known for their cytotoxic effects on cancer cells through mechanisms such as VEGFR inhibition or apoptosis induction. The structural similarity of this compound to known anticancer agents suggests it could exhibit similar properties .

Anti-inflammatory Activity

The phenoxybenzamide moiety has been associated with anti-inflammatory effects in previous studies, particularly through inhibition of enzymes like 5-lipoxygenase (5-LOX) .

Pharmacokinetics and Drug-Likeness

ParameterPredicted Value/Observation
Log P (Lipophilicity)Moderate (enhances cellular uptake)
ADMET PropertiesFavorable absorption predicted; potential for metabolic stability

Further pharmacokinetic studies are required to confirm these predictions.

Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide can be explored in:

  • Drug Discovery: As a lead compound for developing antimicrobial or anticancer agents.

  • Molecular Docking Studies: To identify potential interactions with biological targets.

  • Pharmacological Testing: For evaluating its efficacy against specific diseases.

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